N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1,2-diphenyldec-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide typically involves the following steps:
Formation of the 1,2-Diphenyldec-1-en-1-yl Intermediate: This intermediate can be synthesized through a Wittig reaction, where a suitable phosphonium ylide reacts with a benzaldehyde derivative to form the desired alkene.
Coupling with 4-Bromophenylmethanesulfonamide: The intermediate is then coupled with 4-bromophenylmethanesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane, or reduce the sulfonamide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alkane or amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used in studies investigating the interaction of sulfonamides with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenyl rings can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a sulfonamide group but differs in its trifluoromethyl substituents, which impart different electronic properties.
N-[4-(1-Methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide: This compound has a similar phenyl substitution pattern but contains an imidazole ring instead of the diphenyldec-1-en-1-yl group.
Uniqueness
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide is unique due to its specific structural features, such as the presence of the 1,2-diphenyldec-1-en-1-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Properties
CAS No. |
834912-22-0 |
---|---|
Molecular Formula |
C29H35NO2S |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
N-[4-(1,2-diphenyldec-1-enyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C29H35NO2S/c1-3-4-5-6-7-14-19-28(24-15-10-8-11-16-24)29(25-17-12-9-13-18-25)26-20-22-27(23-21-26)30-33(2,31)32/h8-13,15-18,20-23,30H,3-7,14,19H2,1-2H3 |
InChI Key |
NFDHZOLMDRUUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.